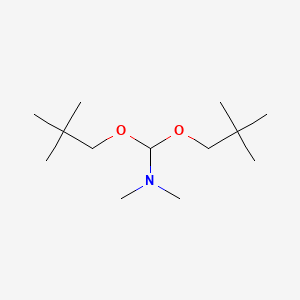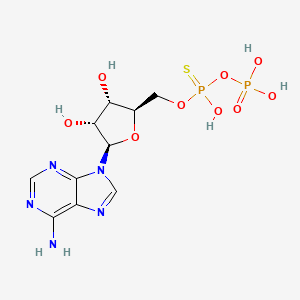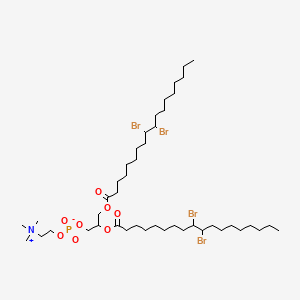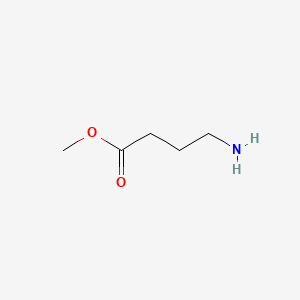
N,N-Dimethylformamide dineopentyl acetal
Descripción general
Descripción
N,N-Dimethylformamide dineopentyl acetal (DMF-DPA) is an organic compound composed of an aldehyde and an amine. It is a colorless, volatile liquid with a low boiling point. DMF-DPA is used as a reagent in organic synthesis and as a solvent for many organic compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other chemicals.
Aplicaciones Científicas De Investigación
Lactonization of ω-Hydroxyacids
N,N-Dimethylformamide dineopentyl acetal: is instrumental in the lactonization process of ω-hydroxyacids . This process is crucial for synthesizing lactones with ring sizes up to 16 members. Lactones are cyclic esters that play a significant role in pharmaceuticals, flavors, and fragrances due to their stability and reactivity.
Conversion of Primary Alcohols to Alkylating Agents
This compound is used to convert primary alcohols into alkylating agents . These agents are then utilized in the alkylation of thiols, a reaction that forms carbon-sulfur bonds and is fundamental in the synthesis of various pharmaceuticals and organic compounds.
Esterification of Amino Acids
It serves a key role in the esterification of Nα-9-fluorenylmethyloxycarbonylamino acids . This process is essential for protecting amino acids during peptide synthesis, particularly in the production of therapeutic peptides and proteins.
Synthesis of Barbiturate Derivatives
N,N-Dimethylformamide dineopentyl acetal: is used in the synthesis of 1,3-dialkyl, benzyl, and cyclohexyl barbiturate derivatives . Barbiturates are important for their use as sedatives and anticonvulsants in medical treatments.
Labeling of Amino Acids with Deuterium
The compound is employed as a reagent in the synthesis of L-serine and L-cystine stereospecifically labeled with deuterium at the β-position . Isotopically labeled amino acids are valuable tools in metabolic research and in studying the mechanisms of enzyme action.
Organic Synthesis
Due to its ability to facilitate various organic reactions, N,N-Dimethylformamide dineopentyl acetal is a versatile reagent in organic synthesis laboratories . Its applications extend to multiple synthesis pathways where it acts as a catalyst or intermediate.
Research and Development
In R&D, this compound is used for developing new synthetic methodologies . Its unique properties enable researchers to explore novel reactions and synthesize new compounds with potential applications in various industries.
Chemical Education
Lastly, N,N-Dimethylformamide dineopentyl acetal can be used in academic settings for teaching advanced organic chemistry concepts . Its diverse applications make it an excellent example to demonstrate different organic reactions and synthesis techniques to students.
Propiedades
IUPAC Name |
1,1-bis(2,2-dimethylpropoxy)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NO2/c1-12(2,3)9-15-11(14(7)8)16-10-13(4,5)6/h11H,9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXFRBIOHPDZQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(N(C)C)OCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197674 | |
| Record name | N,N-Dimethylformamide dineopentyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylformamide dineopentyl acetal | |
CAS RN |
4909-78-8 | |
| Record name | 1,1-Bis(2,2-dimethylpropoxy)-N,N-dimethylmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4909-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylformamide dineopentyl acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004909788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylformamide dineopentyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-bis(2,2-dimethylpropoxy)-N,N,N-trimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid](/img/structure/B1217882.png)
![5-(Methoxymethyl)-4-[2,3,4-trihydroxy-6-(methoxymethyl)phenyl]benzene-1,2,3-triol](/img/structure/B1217884.png)






